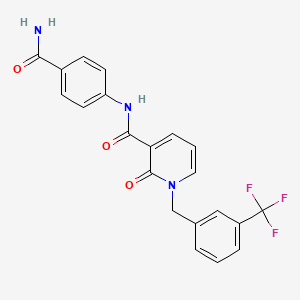

N-(4-carbamoylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide

説明

N-(4-carbamoylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide (CAS: 946332-78-1) is a dihydropyridine derivative with a molecular formula of C₂₁H₁₆F₃N₃O₃ and a molecular weight of 415.3652 g/mol . Its structure features a 2-oxo-1,2-dihydropyridine core substituted with a 3-(trifluoromethyl)benzyl group at position 1 and a 4-carbamoylphenylcarboxamide moiety at position 3.

特性

IUPAC Name |

N-(4-carbamoylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N3O3/c22-21(23,24)15-4-1-3-13(11-15)12-27-10-2-5-17(20(27)30)19(29)26-16-8-6-14(7-9-16)18(25)28/h1-11H,12H2,(H2,25,28)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGZYAIDKSPCRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary target of this compound is the Werner (WRN) helicase . WRN helicase plays a crucial role in maintaining genomic stability and is involved in DNA repair, replication, and transcription.

Mode of Action

The compound interacts with the WRN helicase, inhibiting its function. This interaction disrupts the normal activity of the helicase, leading to changes in DNA repair and replication processes.

Biochemical Pathways

The inhibition of WRN helicase affects several biochemical pathways. These include the base excision repair (BER) , nucleotide excision repair (NER) , and mismatch repair (MMR) pathways. These pathways are responsible for repairing different types of DNA damage.

生物活性

N-(4-carbamoylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Dihydropyridine core : This structure is known for various biological activities, particularly in cardiovascular and neuropharmacological contexts.

- Trifluoromethyl group : This moiety often enhances lipophilicity and biological activity.

- Carbamoyl and carbonyl functionalities : These groups are critical for interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to N-(4-carbamoylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine have shown promising antimicrobial properties. For instance, studies on related hydrazinecarboxamides demonstrated moderate inhibition against Mycobacterium tuberculosis and other nontuberculous mycobacteria, with IC50 values ranging from 27.04 to 106.75 µM for acetylcholinesterase (AChE) inhibition .

Anticancer Activity

The compound's structural analogs have been evaluated for anticancer properties. For example, a derivative was tested against human colon cancer (HT29) and prostate cancer (DU145) cell lines, showing significant cytotoxic effects with IC50 values comparable to established drugs . Molecular docking studies have suggested that the compound interacts effectively with key enzymes involved in cancer proliferation, such as EGFR tyrosine kinase.

Enzyme Inhibition

The inhibition of AChE and butyrylcholinesterase (BuChE) has been a focal point in evaluating the compound's neuropharmacological potential. The aforementioned hydrazinecarboxamides exhibited varied inhibitory potency, with some derivatives outperforming the clinically used drug rivastigmine . The structure-activity relationship (SAR) analysis indicated that modifications to the alkyl chain significantly influenced inhibition efficiency.

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Antimicrobial Efficacy : A study on N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides showed promising results against Mycobacterium species, suggesting a potential pathway for developing new antimicrobial agents .

- Cancer Cell Line Testing : Research involving N-benzyl derivatives demonstrated significant anticancer activity in vitro, indicating the potential for further development as therapeutic agents against specific cancer types .

Table 1: Biological Activity Summary

類似化合物との比較

Structural and Functional Comparison with Analogs

The compound belongs to a family of dihydropyridine-3-carboxamides with variations in substituents on the phenyl ring and benzyl group. Below is a comparative analysis of key analogs:

Substituent Variations and Molecular Properties

*Estimated based on nitro substitution.

Key Observations:

The 3-trifluoromethyl benzyl group in the target compound and BG15710 may optimize steric interactions in hydrophobic binding pockets compared to the 4-trifluoromethyl isomer .

Physicochemical Properties :

Structural Characterization Tools

Crystallographic data for these compounds may be determined using programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation of thermal ellipsoids) . The WinGX suite facilitates small-molecule crystallography, enabling precise analysis of bond lengths and angles critical for SAR studies .

Implications for Bioactivity

While direct biological data are unavailable in the provided evidence, structural insights suggest:

- The carbamoyl group may improve target engagement in enzymes or receptors requiring polar interactions.

- The 3-trifluoromethyl benzyl substitution likely balances lipophilicity and steric bulk, favoring membrane permeability and binding pocket compatibility.

- The 4-trifluoromethyl isomer (mentioned in ) could exhibit distinct conformational preferences, affecting potency or selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。